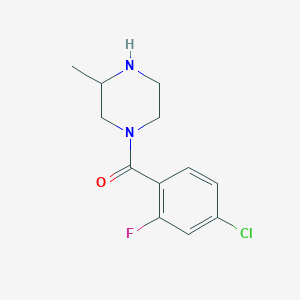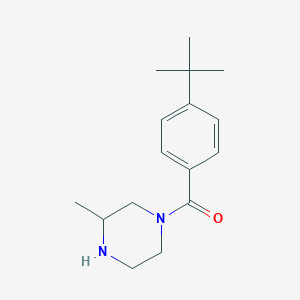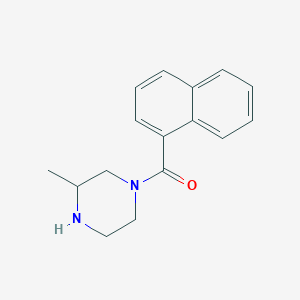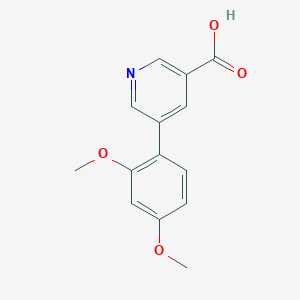
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
描述
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a vinyl group and a tert-butyl ester makes this compound particularly interesting for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Vinylation: Introduction of the vinyl group can be achieved through various methods, such as Heck coupling or Wittig reaction.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate can undergo several types of reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the vinyl group to an ethyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for ester substitution.
Major Products
Epoxides: From oxidation of the vinyl group.
Ethyl derivatives: From reduction of the vinyl group.
Substituted esters: From nucleophilic substitution reactions.
科学研究应用
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers.
作用机制
The mechanism of action of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors.
Pathways Involved: Could be involved in pathways related to its functional groups, such as ester hydrolysis or vinyl group reactions.
相似化合物的比较
Similar Compounds
(S)-tert-Butyl 3-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.
(S)-tert-Butyl 3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a vinyl group.
Uniqueness
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is unique due to the presence of the vinyl group, which offers distinct reactivity compared to its ethyl or phenyl analogs. This makes it valuable for specific synthetic applications where vinyl functionality is desired.
属性
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


